molecular formula C14H11Cl2NO3 B3160473 3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime CAS No. 866049-71-0

3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime

Cat. No.: B3160473
CAS No.: 866049-71-0
M. Wt: 312.1 g/mol
InChI Key: PMGWXUCGTIWBRO-UBKPWBPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a chemical compound that features a furan ring, a ketone group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime typically involves the following steps:

    Formation of 3-(2-furyl)-3-oxopropanal: This can be achieved through the aldol condensation of furfural with acetone under basic conditions.

    Oximation: The resulting 3-(2-furyl)-3-oxopropanal is then reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.

    O-(2,4-dichlorobenzyl) Protection: The oxime is then protected by reacting it with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 3-(2-furyl)-3-hydroxypropane derivatives.

    Substitution: Various substituted oxime derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-furyl)-3-oxopropanal oxime: Lacks the 2,4-dichlorobenzyl protection.

    3-(2-furyl)-3-oxopropanal O-benzyl oxime: Similar structure but with a benzyl group instead of a 2,4-dichlorobenzyl group.

Uniqueness

3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is unique due to the presence of the 2,4-dichlorobenzyl group, which can enhance its stability and modify its reactivity compared to other similar compounds

Properties

IUPAC Name

(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-(furan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-11-4-3-10(12(16)8-11)9-20-17-6-5-13(18)14-2-1-7-19-14/h1-4,6-8H,5,9H2/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGWXUCGTIWBRO-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
Reactant of Route 2
Reactant of Route 2
3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
Reactant of Route 3
Reactant of Route 3
3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
Reactant of Route 4
Reactant of Route 4
3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
Reactant of Route 5
3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
Reactant of Route 6
Reactant of Route 6
3-(2-furyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.